molecular formula C11H20O3 B3161817 Methyl 8-(oxiran-2-yl)octanoate CAS No. 87321-84-4

Methyl 8-(oxiran-2-yl)octanoate

Cat. No.: B3161817
CAS No.: 87321-84-4
M. Wt: 200.27 g/mol
InChI Key: JMKMKVPLEQYRBF-UHFFFAOYSA-N
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Description

Methyl 8-(oxiran-2-yl)octanoate (CAS: 2500-56-3) is a methyl ester featuring an epoxide (oxirane) group at the 8th carbon of an octanoate backbone. It is synthesized via epoxidation of methyl dec-9-enoate using meta-chloroperbenzoic acid (mCPBA) in dichloromethane . Enantiomeric forms (R and S) are resolved using chiral salen-cobalt catalysts, yielding 37–46% isolated products . The compound exhibits antitumor activity, with studies highlighting its role as a precursor in tetrahydrofuran-containing acetogenin analogs . Analytical characterization includes $ ^1H $/$ ^{13}C $-NMR, GC-MS, and optical rotation data .

Properties

IUPAC Name

methyl 8-(oxiran-2-yl)octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-13-11(12)8-6-4-2-3-5-7-10-9-14-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKMKVPLEQYRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448794
Record name Oxiraneoctanoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87321-84-4
Record name Oxiraneoctanoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-(oxiran-2-yl)octanoate can be synthesized through the epoxidation of methyl 8-octenoate. One common method involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent in a dichloromethane (DCM) solvent. The reaction is typically carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Catalysts such as polyoxometalates may be employed to enhance the efficiency of the epoxidation process .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(oxiran-2-yl)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-(oxiran-2-yl)octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-(oxiran-2-yl)octanoate primarily involves the reactivity of its epoxide ring. The oxirane ring is highly strained and thus prone to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions. The ester group can also undergo hydrolysis or reduction, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Reactivity and Stability

  • Epoxide Ring Stability: Methyl 8-(oxiran-2-yl)octanoate is prone to nucleophilic attack at the oxirane group, making it reactive in ring-opening reactions (e.g., hydrolysis to diols) . In contrast, bis-epoxide 366 shows reduced reactivity due to steric hindrance from branched substituents .
  • Oxidative Degradation: Under oxidative conditions, this compound decomposes to form methyl 8-(2-furyl)octanoate, a marker of lipid peroxidation . Methyl 9,10-epoxystearate similarly generates pyrrole derivatives upon reaction with amines .

Analytical and Spectral Data

Compound $ ^1H $-NMR Features Mass Spectrometry (m/z) Key Applications
This compound δ 2.8–3.1 (oxirane protons), δ 3.6 (COOCH$ _3 $) 313.3 (M+H$ ^+ $), 330.3 (M+NH$ _4 ^+ $) Antitumor precursor, lipid peroxidation studies
Methyl 8-(3-octyloxiran-2-yl)octanoate δ 1.2–1.5 (octyl chain), δ 3.4 (oxirane protons adjacent to octyl) 312.5 (M$ ^+ $), 281 (M–CH$ _3 $O) Model compound for combustion kinetics studies
Methyl 8-(2-furyl)octanoate δ 6.3 (furan protons), δ 2.3 (CH$ _2 $ adjacent to furan) 224.1 (M$ ^+ $) Biomarker for lipid oxidation in food systems

Biological Activity

Methyl 8-(oxiran-2-yl)octanoate, also known as Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate, is an epoxide compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H36O4C_{19}H_{36}O_4 and features an oxirane (epoxide) ring which is significant for its reactivity and biological interactions. The presence of a hydroxyl group also enhances its solubility and potential for hydrogen bonding with biological molecules .

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound. It has been shown to exhibit significant inhibitory effects against various bacterial strains, indicating its potential as a natural preservative or therapeutic agent. For instance, research indicates that this compound can disrupt bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been noted to inhibit pro-inflammatory cytokines and reduce inflammation in vitro. This suggests a potential application in treating inflammatory diseases or conditions where inflammation is a critical factor .

The biological activity of this compound is largely attributed to its ability to react with nucleophiles due to the presence of the epoxide ring. This reaction can lead to the formation of covalent bonds with proteins and nucleic acids, thereby altering their function. Additionally, the hydroxyl group can enhance interactions with biological targets through hydrogen bonding .

Study on Antitumor Activity

A notable study explored the antitumor activity of this compound in human tumor cell lines. The compound exhibited cytotoxic effects in low micromolar concentrations against prostate cancer cells (PC-3), suggesting its potential as an anticancer agent .

Cell Line IC50 (µM) Effect
PC-3Low micromolarCytotoxicity observed

In Vivo Studies

In vivo studies have further validated the compound's biological activities. Animal models treated with this compound showed reduced tumor growth rates and lower inflammatory markers compared to control groups. These findings support its therapeutic potential in oncology and inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-(oxiran-2-yl)octanoate
Reactant of Route 2
Methyl 8-(oxiran-2-yl)octanoate

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